Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine
Description
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine (hereafter referred to as Compound 1) is a tertiary phosphine featuring a bulky dibenzotrioxacycloundecin moiety and two cyclohexyl substituents. Its synthesis involves the Michael addition of dicyclohexylphosphine (DCHP) to 2-cyclohexen-1-one under solvent-free conditions at 60°C, yielding a ketone-substituted trialkylphosphine intermediate . Computational studies using Schrödinger’s Jaguar module (version 23-2) revealed that the reaction proceeds via a two-electron pathway rather than a radical mechanism, distinguishing it from simpler phosphines like triethylphosphine (PEt₃) .
Key structural attributes of Compound 1 include:
Properties
Molecular Formula |
C28H37O3P |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
dicyclohexyl(8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C28H37O3P/c1-3-10-22(11-4-1)32(23-12-5-2-6-13-23)27-17-9-16-26-28(27)24-14-7-8-15-25(24)30-20-18-29-19-21-31-26/h7-9,14-17,22-23H,1-6,10-13,18-21H2 |
InChI Key |
AXJVZKZEEVZEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCOCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving bulk custom synthesis .
Chemical Reactions Analysis
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine is utilized in several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, binding to metal centers and influencing their reactivity. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Triethylphosphine (PEt₃)
Synthesis : PEt₃ is synthesized via radical alkylation of white phosphorus with ethyl radicals, achieving high yields (>90%) . In contrast, Compound 1 requires a stepwise Michael addition, resulting in moderate yields (65–75%) due to steric challenges .
Reactivity :
| Property | PEt₃ | Compound 1 |
|---|---|---|
| Steric Cone Angle | 132° | >170° (estimated) |
| Tolman Electronic Parameter (cm⁻¹) | 2,065 | ~2,000 (electron-rich) |
| Catalytic Applications | Ligand in Pd-catalyzed cross-couplings | Specialized asymmetric catalysis |
PEt₃ is favored in homogeneous catalysis for its small cone angle and high electron-donating capacity. Compound 1 , with its bulkier structure, is more suited for reactions requiring steric control, such as asymmetric hydrogenation .
Dicyclohexylphosphine Oxide (DCHP Oxide)
Synthesis : DCHP oxide (CAS 14717-29-4) forms via hydrolysis of DCHP or oxidation of Compound 1 .
Other Trialkylphosphines (e.g., Tricyclohexylphosphine)
Synthesis : Tricyclohexylphosphine is synthesized via radical alkylation but faces scalability issues due to harsh conditions. Compound 1 ’s Michael addition pathway offers better control but requires precise stoichiometry .
Steric and Electronic Comparison :
| Parameter | Tricyclohexylphosphine | Compound 1 |
|---|---|---|
| Cone Angle | 160° | >170° |
| Solubility | Low in polar solvents | Moderate in glycol ethers |
| Thermal Stability | Decomposes >200°C | Stable up to 250°C |
The dibenzotrioxacycloundecin group in Compound 1 enhances thermal stability and solubility in polar aprotic solvents compared to simpler trialkylphosphines .
Mechanistic Insights and Industrial Relevance
Compound 1 ’s synthesis leverages a Michael addition pathway, avoiding radical intermediates that complicate PEt₃ production. DFT calculations confirm a lower energy barrier for the two-electron mechanism in Compound 1 (ΔG‡ = 18 kcal/mol) versus radical pathways in PEt₃ (ΔG‡ = 22 kcal/mol) . Industrially, Compound 1 is produced in diethylene glycol, enabling easier separation and scalability .
Biological Activity
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine (CAS No. 1256169-98-8) is a phosphine compound notable for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its use in various fields, particularly in medicinal chemistry and biochemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C28H37O3P |
| Molecular Weight | 452.57 g/mol |
| CAS Number | 1256169-98-8 |
| Purity | NLT 98% |
Structural Characteristics
The compound features a complex structure characterized by a trioxacycloundecin core linked to a dicyclohexyl phosphine moiety. This unique arrangement may influence its reactivity and biological interactions.
This compound exhibits various biological activities that can be attributed to its phosphine functionality and structural complexity. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest that this phosphine can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Properties : Research indicates that certain phosphine derivatives exhibit selective cytotoxicity against cancer cell lines. This compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- Neuroprotective Effects : In vitro studies have suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property could pave the way for therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : Initial screenings revealed that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the exact mechanisms involved.
Comparative Analysis with Other Phosphines
A comparative analysis highlights the unique biological profiles of various phosphines:
| Compound Name | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j]...) | Moderate | Significant | Yes |
| Triphenylphosphine | High | Moderate | Yes |
| Tris(2-carboxyethyl)phosphine | Low | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
